molecular formula C21H19N3O2S.HCl B1662619 CBiPES hydrochloride CAS No. 856702-40-4

CBiPES hydrochloride

Cat. No. B1662619
CAS RN: 856702-40-4
M. Wt: 377.5 g/mol
InChI Key: HDVYXILCBYGKGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CBiPES hydrochloride is a positive allosteric modulator of the mGlu2 receptor . It has been shown to attenuate stress-induced hyperthermia and PCP-induced hyperlocomotor activity . It can be used for research of neurological diseases .


Molecular Structure Analysis

The molecular formula of this compound is C21H19N3O2S . Its molecular weight is 413.92 g/mol . The SMILES representation of its structure is CCS(N(C1=CC(C2=CC=C(C#N)C=C2)=CC=C1)CC3=CN=CC=C3)(=O)=O.[H]Cl .


Physical And Chemical Properties Analysis

This compound is an off-white to light brown powder . It is soluble in DMSO to a concentration greater than 20 mg/mL . It should be stored at 2-8°C .

Scientific Research Applications

Binding Characteristics to Human Serum Albumin

Cyclobenzaprine hydrochloride (CBH), closely related to CBiPES hydrochloride, demonstrates significant binding characteristics to human serum albumin (HSA). This interaction is crucial from a pharmaceutical and biochemical perspective, as it influences the drug's distribution and efficacy. The binding of CBH to HSA has been extensively studied using biophysical approaches like UV-VIS absorption, fluorescence quenching, and circular dichroism (CD) spectroscopy, along with in silico techniques such as molecular docking and molecular dynamics. These studies provide insights into the structural and functional dynamics of the HSA-CBH complex, crucial for understanding the drug's pharmacokinetics (Baig et al., 2019).

Metabolic Pathway in Plants

Research on 4-Monochlorobiphenyl (CB3), a compound structurally similar to CBiPES, reveals its rapid biotransformation in whole poplar plants, resulting in the production of hydroxylated metabolites (OH-CB3s). This study is pivotal in understanding the environmental impact and degradation pathways of chlorobiphenyl compounds in living organisms. Poplar plants, a model organism with a complete genomic sequence, showed the capability to metabolize CB3 into OH-CB3s, highlighting the plant's potential in phytoremediation processes (Zhai, Lehmler, & Schnoor, 2010).

properties

IUPAC Name

N-[3-(4-cyanophenyl)phenyl]-N-(pyridin-3-ylmethyl)ethanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S.ClH/c1-2-27(25,26)24(16-18-5-4-12-23-15-18)21-7-3-6-20(13-21)19-10-8-17(14-22)9-11-19;/h3-13,15H,2,16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKUHSVQWWZBAKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N(CC1=CN=CC=C1)C2=CC=CC(=C2)C3=CC=C(C=C3)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

856702-40-4
Record name Ethanesulfonamide, N-(4′-cyano[1,1′-biphenyl]-3-yl)-N-(3-pyridinylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=856702-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cbipes hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856702404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CBIPES HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DL3XSQ69E9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CBiPES hydrochloride
Reactant of Route 2
Reactant of Route 2
CBiPES hydrochloride
Reactant of Route 3
Reactant of Route 3
CBiPES hydrochloride
Reactant of Route 4
Reactant of Route 4
CBiPES hydrochloride
Reactant of Route 5
Reactant of Route 5
CBiPES hydrochloride
Reactant of Route 6
Reactant of Route 6
CBiPES hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.